2-[4-(1-azepanyl)-2-quinazolinyl]phenol
Description
2-[4-(1-Azepanyl)-2-quinazolinyl]phenol is a heterocyclic compound featuring a quinazoline core substituted with a 1-azepanyl group at position 4 and a phenolic hydroxyl group at position 2. The azepanyl moiety (a seven-membered nitrogen-containing ring) may enhance binding affinity to target proteins by introducing conformational flexibility, while the phenolic group contributes to hydrogen-bonding interactions, influencing solubility and bioavailability .
Properties
IUPAC Name |
2-[4-(azepan-1-yl)quinazolin-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-18-12-6-4-10-16(18)19-21-17-11-5-3-9-15(17)20(22-19)23-13-7-1-2-8-14-23/h3-6,9-12,24H,1-2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPOJQCZGCFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related quinazoline derivatives is provided below, focusing on substituents, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Observations:
Substituent Effects on Activity: The azepanyl group in the target compound distinguishes it from analogs like belumosudil (indazolylamino) and SLx-2119 (isopropylphenoxy). The phenolic hydroxyl group at position 2 contrasts with acetates () or ethers (), which may reduce metabolic stability but enhance solubility via hydrogen bonding .
Biological Activity: Belumosudil and SLx-2119 exhibit potent ROCK2 inhibition, attributed to their indazolylamino groups, which form critical hydrogen bonds with kinase active sites. The target compound’s azepanyl group lacks this interaction, suggesting divergent target profiles . The absence of sulfur atoms (cf.
Physicochemical Properties: The phenolic hydroxyl group in the target compound (logP ~2.5 estimated) likely confers higher aqueous solubility compared to acetylated (logP ~3.8) or alkylated derivatives (logP ~4.2) . Crystallographic data for related phenolic compounds () suggest that hydrogen-bonding networks stabilize the solid state, which may influence formulation strategies .
Safety and Handling: While direct safety data for this compound are unavailable, structurally related azepanyl-aniline derivatives () exhibit moderate irritation risks, warranting precautions for skin/eye contact and inhalation .
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